molecular formula C16H30N2O B4893923 N',N'-dimethyl-N-[4-methyl-4-(5-methylfuran-2-yl)pentan-2-yl]propane-1,3-diamine

N',N'-dimethyl-N-[4-methyl-4-(5-methylfuran-2-yl)pentan-2-yl]propane-1,3-diamine

Cat. No.: B4893923
M. Wt: 266.42 g/mol
InChI Key: NZZQGZWZYMCRDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’,N’-dimethyl-N-[4-methyl-4-(5-methylfuran-2-yl)pentan-2-yl]propane-1,3-diamine is an organic compound with a complex structure that includes a furan ring and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-dimethyl-N-[4-methyl-4-(5-methylfuran-2-yl)pentan-2-yl]propane-1,3-diamine typically involves multiple steps. One common method includes the alkylation of a furan derivative followed by a series of reactions to introduce the diamine functionality. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’,N’-dimethyl-N-[4-methyl-4-(5-methylfuran-2-yl)pentan-2-yl]propane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can lead to the formation of simpler amine compounds.

Scientific Research Applications

N’,N’-dimethyl-N-[4-methyl-4-(5-methylfuran-2-yl)pentan-2-yl]propane-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N’,N’-dimethyl-N-[4-methyl-4-(5-methylfuran-2-yl)pentan-2-yl]propane-1,3-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical pathways being activated or inhibited. The exact pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Uniqueness

N’,N’-dimethyl-N-[4-methyl-4-(5-methylfuran-2-yl)pentan-2-yl]propane-1,3-diamine is unique due to its specific structural features, such as the presence of a furan ring and multiple methyl groups

Properties

IUPAC Name

N',N'-dimethyl-N-[4-methyl-4-(5-methylfuran-2-yl)pentan-2-yl]propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O/c1-13(17-10-7-11-18(5)6)12-16(3,4)15-9-8-14(2)19-15/h8-9,13,17H,7,10-12H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZQGZWZYMCRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C)(C)CC(C)NCCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.